3-Amino-L-tyrosine HCl hydrate
Overview
Description
3-Amino-L-tyrosine HCl hydrate is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of an amino group at the third position of the tyrosine molecule, along with a hydrochloride hydrate form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-L-tyrosine HCl hydrate typically involves the derivatization of L-tyrosine. One common method includes the use of enzymatic biocatalysts to introduce the amino group at the third position of the tyrosine molecule. This process can be carried out under mild reaction conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzymatic catalysis. These methods offer high specificity and yield, making them suitable for large-scale production. The use of microbial fermentation allows for the production of enantiomerically pure compounds, which is essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-L-tyrosine HCl hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, reduced derivatives.
Substitution: Substituted tyrosine derivatives.
Scientific Research Applications
3-Amino-L-tyrosine HCl hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme activity and protein interactions.
Medicine: Investigated for its potential cytotoxic effects on cancer cells and its role in inhibiting the growth of certain pathogens.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 3-Amino-L-tyrosine HCl hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of tyrosine-sensitive mutants by interfering with the biosynthesis of tyrosine. Additionally, it exhibits cytotoxic effects on certain cancer cells by inducing oxidative stress and disrupting cellular metabolism .
Comparison with Similar Compounds
L-tyrosine: The parent compound, which lacks the amino group at the third position.
3,4-Dihydroxyphenylalanine (DOPA): A derivative of tyrosine with hydroxyl groups at the third and fourth positions.
Tyramine: A decarboxylated derivative of tyrosine.
Uniqueness: 3-Amino-L-tyrosine HCl hydrate is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBVYBSXFBTJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945964 | |
Record name | 3-Aminotyrosine--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-22-3 | |
Record name | 3-Amino-L-tyrosine dihydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023279223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminotyrosine--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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